molecular formula C18H27NO2 B100920 6-Azaandrost-4-en-7-one, 17beta-hydroxy- CAS No. 16373-59-4

6-Azaandrost-4-en-7-one, 17beta-hydroxy-

Cat. No. B100920
CAS RN: 16373-59-4
M. Wt: 289.4 g/mol
InChI Key: VYVIIOJCIZGTMO-PBBXXOOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azaandrost-4-en-7-one, 17beta-hydroxy-, also known as 7-Oxo-DHEA, is a synthetic derivative of dehydroepiandrosterone (DHEA). It is a steroid hormone that is produced by the adrenal gland and is involved in the production of testosterone and estrogen. 7-Oxo-DHEA has been extensively studied for its potential use as a dietary supplement and as a treatment for a variety of medical conditions.

Mechanism Of Action

The exact mechanism of action of 6-Azaandrost-4-en-7-one, 17beta-hydroxy- is not fully understood, but it is believed to work by increasing the production of testosterone and estrogen in the body. It may also work by increasing the activity of enzymes involved in the breakdown of fat.

Biochemical And Physiological Effects

Studies have shown that 6-Azaandrost-4-en-7-one, 17beta-hydroxy- has a variety of biochemical and physiological effects on the body. It has been shown to increase the production of testosterone and estrogen, which can help to increase lean body mass and reduce body fat. It has also been shown to improve immune function and reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-Azaandrost-4-en-7-one, 17beta-hydroxy- in lab experiments is that it is a synthetic derivative of DHEA, which is a naturally occurring hormone in the body. This means that it is less likely to have adverse effects on the body than other synthetic hormones. However, one limitation is that the exact mechanism of action of 6-Azaandrost-4-en-7-one, 17beta-hydroxy- is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are many potential future directions for research on 6-Azaandrost-4-en-7-one, 17beta-hydroxy-. Some possible areas of research include studying its effects on different medical conditions, such as obesity and diabetes, and exploring its potential use as a treatment for these conditions. Additionally, further research is needed to fully understand the mechanism of action of 6-Azaandrost-4-en-7-one, 17beta-hydroxy- and how it interacts with other hormones in the body.

Synthesis Methods

The synthesis of 6-Azaandrost-4-en-7-one, 17beta-hydroxy- can be achieved through a variety of methods, including the oxidation of DHEA using a variety of oxidizing agents, such as potassium permanganate or chromic acid. Another method involves the use of enzymes, such as 3β-hydroxysteroid dehydrogenase, to convert DHEA into 6-Azaandrost-4-en-7-one, 17beta-hydroxy-.

Scientific Research Applications

6-Azaandrost-4-en-7-one, 17beta-hydroxy- has been extensively studied for its potential use as a dietary supplement and as a treatment for a variety of medical conditions. It has been shown to have a variety of beneficial effects on the body, including increasing lean body mass, reducing body fat, and improving immune function.

properties

CAS RN

16373-59-4

Product Name

6-Azaandrost-4-en-7-one, 17beta-hydroxy-

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

(1S,3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1,2,3,3a,3b,5,7,8,9,9b,10,11-dodecahydrocyclopenta[i]phenanthridin-4-one

InChI

InChI=1S/C18H27NO2/c1-17-9-4-3-5-13(17)19-16(21)15-11-6-7-14(20)18(11,2)10-8-12(15)17/h5,11-12,14-15,20H,3-4,6-10H2,1-2H3,(H,19,21)/t11-,12-,14-,15-,17+,18-/m0/s1

InChI Key

VYVIIOJCIZGTMO-PBBXXOOYSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C(=O)NC4=CCCC[C@]34C

SMILES

CC12CCC3C(C1CCC2O)C(=O)NC4=CCCCC34C

Canonical SMILES

CC12CCC3C(C1CCC2O)C(=O)NC4=CCCCC34C

synonyms

17β-Hydroxy-6-azaandrost-4-en-7-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.